Cas no 866811-69-0 (3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline)

3-(Benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline is a quinoline derivative featuring a benzenesulfonyl group at the 3-position, an ethyl substituent at the 6-position, and a morpholine ring at the 4-position. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structurally diverse functional groups, which may enhance binding affinity and selectivity in target applications. The presence of the morpholine moiety contributes to improved solubility and metabolic stability, while the benzenesulfonyl group can influence electronic properties and reactivity. Its well-defined molecular architecture makes it suitable for further derivatization in drug discovery and material science applications.
3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline structure
866811-69-0 structure
Product name:3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
CAS No:866811-69-0
MF:C21H22N2O3S
MW:382.475984096527
CID:6263222
PubChem ID:5640076

3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
    • CCG-137979
    • F1605-0244
    • AKOS001865261
    • HMS1629K21
    • 4-(6-Ethyl-3-(phenylsulfonyl)quinolin-4-yl)morpholine
    • 3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline
    • 4-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]morpholine
    • 866811-69-0
    • Inchi: 1S/C21H22N2O3S/c1-2-16-8-9-19-18(14-16)21(23-10-12-26-13-11-23)20(15-22-19)27(24,25)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3
    • InChI Key: KEFNFARXUQOIFS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(C1=CN=C2C=CC(CC)=CC2=C1N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 382.13511374g/mol
  • Monoisotopic Mass: 382.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.9Ų
  • XLogP3: 3.5

3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1605-0244-4mg
3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
866811-69-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1605-0244-5mg
3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
866811-69-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1605-0244-10mg
3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
866811-69-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1605-0244-2mg
3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
866811-69-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1605-0244-10μmol
3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
866811-69-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1605-0244-3mg
3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
866811-69-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1605-0244-1mg
3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
866811-69-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1605-0244-2μmol
3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
866811-69-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1605-0244-5μmol
3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline
866811-69-0 90%+
5μl
$63.0 2023-05-17

Additional information on 3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline

Comprehensive Overview of 3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline (CAS No. 866811-69-0)

The compound 3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline (CAS No. 866811-69-0) is a quinoline derivative with significant potential in pharmaceutical research and organic synthesis. Its unique structure, featuring a benzenesulfonyl group, an ethyl substituent, and a morpholine ring, makes it a valuable intermediate for developing novel bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting kinase inhibitors and anti-inflammatory agents.

In recent years, the demand for quinoline-based compounds like 3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline has surged, driven by their versatility in medicinal chemistry. This compound’s molecular framework allows for modifications that can enhance binding affinity and selectivity toward specific biological targets. For instance, the morpholin-4-yl group is known to improve solubility and pharmacokinetic properties, making it a hotspot for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, CAS No. 866811-69-0 serves as a key building block for constructing heterocyclic compounds. Its benzenesulfonyl moiety provides stability and reactivity, enabling diverse cross-coupling reactions. This aligns with the growing trend of using sulfonyl-containing compounds in catalysis and material science. Laboratories worldwide are exploring its utility in green chemistry applications, such as solvent-free synthesis and microwave-assisted reactions.

The pharmacological potential of 3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline is another area of intense investigation. Preliminary studies suggest its relevance in cancer therapy, particularly as a tyrosine kinase inhibitor. The ethyl group at the 6-position may contribute to lipophilicity, aiding in cell membrane penetration. Additionally, the quinoline core is a privileged scaffold in antimicrobial and antiviral drug design, sparking interest in its use against emerging pathogens.

Beyond biomedical applications, CAS No. 866811-69-0 is gaining attention in computational chemistry. Researchers employ molecular docking and QSAR modeling to predict its interactions with biological targets. This computational approach accelerates hit-to-lead optimization, reducing reliance on traditional trial-and-error methods. Such advancements resonate with the AI-driven drug discovery trend, where machine learning algorithms analyze chemical libraries for promising candidates.

In conclusion, 3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline (CAS No. 866811-69-0) exemplifies the intersection of organic chemistry and life sciences. Its multifaceted roles in drug development, catalysis, and computational research underscore its importance in modern science. As precision medicine and sustainable synthesis dominate scientific discourse, this compound is poised to remain a focal point for innovation.

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